molecular formula C22H18N2O2S B2730406 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313480-81-8

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2730406
CAS No.: 313480-81-8
M. Wt: 374.46
InChI Key: OEJFZRYHDBUHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 6-methylbenzothiazole moiety. This structure places it within a class of compounds recognized for their diverse and potent biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . The benzothiazole nucleus is a privileged structure in anticancer agent development . Such derivatives have demonstrated compelling anti-proliferative efficacy across a panel of human cancer cell lines, including mammary, ovarian, colon, and non-small cell lung cancer subpanels . The mechanism of action for benzothiazole derivatives can be multifaceted; a key identified target is the inhibition of tumor-associated carbonic anhydrases , which play a critical role in tumor hypoxia and metastasis . Furthermore, specific analogues have been reported to induce apoptosis and cause cell cycle arrest, such as G1 phase arrest, in susceptible cancer cells . Researchers value this compound and its analogues as lead structures for developing novel oncology therapeutics. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-14-3-12-19-20(13-14)27-22(24-19)16-4-8-17(9-5-16)23-21(25)15-6-10-18(26-2)11-7-15/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJFZRYHDBUHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-(6-methyl-benzothiazol-2-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibit potent anticancer properties. Key findings include:

  • Mechanism of Action :
    • These compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This action is particularly effective against multidrug-resistant cancer cells .
  • In Vitro Studies :
    • Compounds related to this benzothiazole derivative have demonstrated significant cytotoxicity against various cancer cell lines, including prostate and melanoma cells. For instance, a study reported that a structurally similar compound inhibited tumor growth by 30% in xenograft models .
  • Case Study: Efficacy Against Prostate Cancer :
    • A specific study evaluated the compound's efficacy in treating prostate cancer, reporting a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg .
  • Case Study: Melanoma Treatment :
    • Another study focused on melanoma treatment using similar derivatives, showing substantial cytotoxicity with IC50 values in the nanomolar range .

Antimicrobial Applications

The compound also exhibits notable antimicrobial activity:

  • Antibacterial and Antifungal Activity :
    • Related benzothiazole compounds have been evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The presence of various functional groups has been shown to enhance their antimicrobial efficacy .
  • Biochemical Pathways :
    • The antimicrobial action is believed to interfere with essential biochemical pathways in target organisms, leading to cell death.
  • In Vitro Evaluation :
    • Studies have demonstrated that these compounds can effectively inhibit the growth of several pathogenic microorganisms, showcasing their potential as therapeutic agents .

Summary of Key Findings

Study Type Findings
In VitroPotent inhibition of tubulin polymerization; significant cytotoxicity against cancer cells
In VivoSignificant tumor reduction in xenograft models; effective against multidrug-resistant cancer cell lines
AntimicrobialEffective against various bacterial and fungal strains; MIC values indicating strong activity

Case Study Overview

Case Study Target Disease Treatment Duration Efficacy (%) Dosage (mg/kg)
Efficacy Against Prostate CancerProstate Cancer21 days30%15
Melanoma TreatmentMelanomaNot specifiedSubstantial cytotoxicity (nanomolar IC50)Not specified

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogues differ primarily in substituent positions and electronic properties, as summarized below:

Table 1: Substituent Variations and Molecular Properties
Compound Name Benzamide Substituent Benzothiazole Substituent Molecular Formula Key Properties/Activities Reference
Target Compound 4-Methoxy 6-Methyl C₂₃H₁₉N₂O₂S Not explicitly reported; inferred stability from analogues
2-Methoxy Isomer () 2-Methoxy 6-Methyl C₂₃H₁₉N₂O₂S Positional isomer; potential altered binding due to methoxy orientation
4-Bromo Derivative () 4-Bromo 6-Methyl C₂₁H₁₅BrN₂OS Enhanced electrophilicity; possible halogen bonding
6-Methoxy Derivative () 4-Methoxy 6-Methoxy C₂₂H₁₉N₂O₃S Increased hydrophilicity; dual methoxy groups may improve solubility
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide () Tetrahydrothiophene 6-Methyl C₁₉H₁₈N₂OS₂ IC₅₀ = 25–27 μM (MMP-9 inhibition)

Key Observations :

  • Methoxy Position : The 2-methoxy isomer () may exhibit steric hindrance compared to the 4-methoxy derivative, affecting receptor binding .
  • Dual Methoxy Groups : The 6-methoxy derivative () shows increased polarity, which could improve aqueous solubility but reduce membrane permeability .

Comparison with Analogues :

  • Halogenation : The 4-bromo derivative () may involve electrophilic aromatic substitution or Ullmann-type coupling .

SAR Insights :

  • Benzothiazole Core : Essential for antimicrobial and antitubercular activity, likely via intercalation or enzyme inhibition .
  • Methoxy Groups: The 4-methoxy group in the target compound may enhance metabolic stability compared to non-substituted analogues .
  • Halogenation : Bromine in ’s derivative could improve binding affinity in hydrophobic pockets .

Structural Characterization and Computational Studies

  • X-Ray Crystallography : Tools like SHELX () and ORTEP-3 () are standard for confirming benzothiazole derivatives’ tautomeric forms and hydrogen-bonding networks .
  • Tautomerism : Analogues in and exist as thione tautomers, critical for activity; the target compound likely adopts a similar conformation .

Biological Activity

4-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, also known as a derivative of benzamide, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22N2O2S
  • Molecular Weight : 378.49 g/mol
  • CAS Number : 444147-05-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzothiazole moiety is known for its ability to modulate biological processes, particularly in cancer and inflammatory pathways.

Anticancer Properties

Recent studies have indicated that compounds containing the benzothiazole structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest
HeLa12Caspase activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against Gram-positive bacteria and fungi.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzamide and tested their efficacy against breast cancer cells. The study found that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of various benzothiazole derivatives. The results demonstrated that the compound showed promising activity against several pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide?

  • Methodological Answer: The synthesis typically involves a multi-step approach:
  • Step 1: Formation of the benzamide core via condensation of 4-methoxybenzoic acid derivatives with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. Coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or carbodiimides (e.g., EDC) are used in the presence of a base (e.g., N-methylmorpholine) .
  • Step 2: Functional group modifications (e.g., methoxy group retention, benzothiazole ring stabilization). Reaction conditions (solvent, temperature) must be optimized to avoid side reactions such as oxidation of the methoxy group .
  • Key Reagents: Acetic anhydride (acetylation), Pd/C (reduction), and NaH (substitution) .

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, benzothiazole aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS to verify molecular weight (e.g., calculated for C22_{22}H19_{19}N2_2O2_2S: 399.12 g/mol).
  • HPLC-PDA: Purity assessment (>95%) with reverse-phase C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to determine its enzyme inhibition mechanism?

  • Methodological Answer:
  • Kinetic Assays: Use fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion for kinase assays) to measure IC50_{50} values. Compare inhibition rates under varying ATP concentrations to distinguish competitive/non-competitive mechanisms .
  • Protein-Ligand Binding: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and stoichiometry .
  • Structural Insights: Co-crystallization with target enzymes (e.g., tyrosine kinases) or molecular docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with benzothiazole nitrogen) .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer:
  • Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time. Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .
  • Metabolic Stability: Test compound stability in assay media (e.g., PBS, DMEM) via LC-MS to rule out degradation artifacts. Adjust protocols if the methoxy group oxidizes to hydroxyl under high-pH conditions .
  • Data Normalization: Express activity as % inhibition relative to vehicle controls and validate with dose-response curves (3-4 technical replicates) .

Q. What computational methods predict the compound’s binding affinity and selectivity?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with GROMACS) over 100 ns trajectories to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand .
  • Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs with modified substituents (e.g., methyl vs. ethyl on benzothiazole) to guide SAR .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors on benzamide, hydrophobic regions on benzothiazole) using Schrödinger Phase .

Q. How does substituent variation (e.g., methoxy position, benzothiazole methylation) impact bioactivity?

  • Methodological Answer:
  • SAR Table:
Substituent ModificationActivity Change (vs. Parent Compound)Key Interaction Affected
6-Methyl on benzothiazole↑ Kinase inhibition (2-fold)Hydrophobic pocket fit
Methoxy → Ethoxy on benzamide↓ Solubility, ↑ LogPHydrogen bonding loss
Chloro substitution at benzamide↑ Cytotoxicity (IC50_{50} ↓ 30%)Electron-withdrawing effect
  • Experimental Validation: Synthesize analogs via Suzuki coupling (for aryl halides) or nucleophilic substitution (for chloro groups). Test in parallel assays .

Contradiction Analysis & Optimization

Q. Why might the compound exhibit low solubility in aqueous buffers despite moderate LogP?

  • Methodological Answer:
  • Crystallinity: Use powder X-ray diffraction (PXRD) to assess amorphous vs. crystalline form. Amorphous dispersions (e.g., with PVP-VA64) can enhance solubility .
  • Ionization Potential: Measure pKa via potentiometric titration. If the benzamide NH is non-ionizable (pKa ~1-2), consider salt formation (e.g., HCl salt) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.